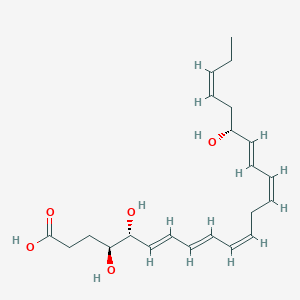

17(R)-Resolvin D4

Descripción

Propiedades

IUPAC Name |

(4S,5R,6E,8E,10Z,13Z,15E,17R,19Z)-4,5,17-trihydroxydocosa-6,8,10,13,15,19-hexaenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-2-3-11-14-19(23)15-12-9-7-5-4-6-8-10-13-16-20(24)21(25)17-18-22(26)27/h3-4,6-13,15-16,19-21,23-25H,2,5,14,17-18H2,1H3,(H,26,27)/b6-4-,9-7-,10-8+,11-3-,15-12+,16-13+/t19-,20-,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPLJNOOLKUEBS-MMOUQCFBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CCC=CC=CC=CC(C(CCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@H](/C=C/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthetic Pathway of 17(R)-Resolvin D4 from Docosahexaenoic Acid (DHA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

17(R)-Resolvin D4 (17(R)-RvD4) is a member of the specialized pro-resolving mediators (SPMs) family, a class of lipid mediators that actively orchestrate the resolution of inflammation. Unlike classic anti-inflammatory drugs that primarily block the initiation of inflammation, SPMs promote the return to homeostasis by enhancing the clearance of inflammatory debris and promoting tissue repair. 17(R)-RvD4, an epimer of Resolvin D4, is of particular interest due to its biosynthesis being triggered by aspirin (B1665792), a widely used non-steroidal anti-inflammatory drug (NSAID). This guide provides a detailed technical overview of the biosynthetic pathway of 17(R)-RvD4 from its precursor, docosahexaenoic acid (DHA), summarizing key enzymatic steps, available quantitative data, experimental protocols, and associated signaling pathways.

Core Biosynthetic Pathway

The biosynthesis of 17(R)-RvD4 is a multi-step enzymatic cascade initiated by the action of aspirin-acetylated cyclooxygenase-2 (COX-2). This pathway is a prime example of transcellular biosynthesis, often involving the interplay of different cell types, such as endothelial cells and leukocytes.

The key steps are as follows:

-

Aspirin-Triggered Acetylation of COX-2: Aspirin irreversibly acetylates a serine residue (Ser-530) in the active site of COX-2. This covalent modification alters the enzyme's catalytic activity. Instead of producing prostaglandins, the acetylated COX-2 gains a lipoxygenase-like activity.

-

Formation of 17(R)-hydroperoxy-DHA (17(R)-HpDHA): The aspirin-acetylated COX-2 utilizes docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, as a substrate. It catalyzes the insertion of molecular oxygen at the carbon-17 position, leading to the formation of 17(R)-hydroperoxy-docosahexaenoic acid (17(R)-HpDHA)[1][2][3].

-

Reduction to 17(R)-hydroxy-DHA (17(R)-HDHA): The hydroperoxy group of 17(R)-HpDHA is then rapidly reduced to a hydroxyl group by cellular peroxidases, yielding 17(R)-hydroxy-docosahexaenoic acid (17(R)-HDHA)[1][2].

-

5-Lipoxygenase (5-LOX) Mediated Oxygenation: 17(R)-HDHA serves as a substrate for 5-lipoxygenase (5-LOX). 5-LOX introduces a second hydroperoxy group at the carbon-4 position, forming a di-hydroperoxy intermediate[4].

-

Formation of an Epoxide Intermediate: This di-hydroperoxy intermediate is unstable and is rapidly converted into a 4(5)-epoxide intermediate[4][5].

-

Enzymatic Hydrolysis to this compound: Finally, the epoxide intermediate undergoes enzymatic hydrolysis, catalyzed by an epoxide hydrolase, which opens the epoxide ring to form the tri-hydroxy product, this compound (4S,5R,17R-trihydroxy-6E,8E,10Z,13Z,15E,19Z-docosahexaenoic acid)[4][5].

Quantitative Data

Quantitative data for the biosynthesis of this compound is not extensively available in a consolidated format. However, kinetic parameters for some of the key enzymes with analogous substrates have been reported.

| Enzyme | Substrate | Product | Km (µM) | Vmax (nmol/min/mg) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Source |

| Aspirin-acetylated human COX-2 | Arachidonic Acid | 15(R)-HETE | 3.8 ± 2.8 | 71.6 ± 28.5 (nM/s) | - | [6][7][8] |

| Aspirin-acetylated human COX-2 | Arachidonic Acid | 15R-Prostaglandins | 3.7 ± 3.4 | 8.7 ± 3.7 (nM/s) | 0.02 /s | [6][7][8] |

Note: The provided kinetic data for aspirin-acetylated COX-2 uses arachidonic acid as a substrate, which is a C20 polyunsaturated fatty acid. While this provides an indication of the enzyme's activity, the kinetics with the C22 fatty acid DHA may differ. Further research is needed to establish the precise kinetic parameters for each step in the this compound biosynthetic pathway with their specific substrates. The total synthesis of this compound has been achieved with an overall yield of 11% over 14 steps, though this represents chemical synthesis rather than biosynthetic efficiency[1].

Experimental Protocols

Protocol 1: In Vitro Biosynthesis of 17(R)-HpDHA from DHA using Aspirin-Acetylated COX-2

Objective: To enzymatically synthesize 17(R)-HpDHA from DHA using purified aspirin-acetylated COX-2.

Materials:

-

Purified recombinant human COX-2

-

Aspirin (acetylsalicylic acid)

-

Docosahexaenoic acid (DHA)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Reducing agent (e.g., stannous chloride or sodium borohydride) for conversion to 17(R)-HDHA for analysis

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Procedure:

-

Acetylation of COX-2: Incubate purified recombinant human COX-2 with a molar excess of aspirin (e.g., 2 mM) in reaction buffer at room temperature for 1 hour to ensure complete acetylation[7].

-

Enzymatic Reaction:

-

In a reaction vessel, combine the aspirin-acetylated COX-2, hematin (as a cofactor), and phenol (to enhance activity) in the reaction buffer.

-

Initiate the reaction by adding DHA (e.g., 100 µM).

-

Incubate at 37°C for a specified time (e.g., 15 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding two volumes of ice-cold methanol (B129727) containing an internal standard (e.g., d5-RvD2).

-

Acidify the mixture to pH ~3.5 with dilute acid.

-

Extract the lipid mediators using a C18 SPE cartridge. Elute with methyl formate.

-

-

Analysis:

-

Evaporate the solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

-

To confirm the production of 17(R)-HpDHA, a portion of the sample can be treated with a reducing agent to convert the hydroperoxide to the more stable hydroxyl form (17(R)-HDHA) before LC-MS/MS analysis.

-

Analyze the samples by LC-MS/MS using a validated method for the detection and quantification of 17(R)-HDHA.

-

Protocol 2: General Assay for 5-Lipoxygenase Activity

Objective: To measure the activity of 5-lipoxygenase with a given substrate (e.g., 17(R)-HDHA).

Materials:

-

Purified recombinant human 5-lipoxygenase

-

17(R)-HDHA (substrate)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing CaCl2 and ATP)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Procedure:

-

Enzyme Activation: Pre-incubate the purified 5-LOX in the reaction buffer containing calcium and ATP to activate the enzyme.

-

Enzymatic Reaction:

-

Initiate the reaction by adding the substrate, 17(R)-HDHA.

-

Incubate at 37°C for a defined period.

-

-

Reaction Termination and Extraction:

-

Terminate the reaction and extract the products as described in Protocol 1.

-

-

Analysis:

-

Analyze the formation of the 4-hydroperoxy-17(R)-HDHA product by LC-MS/MS.

-

Protocol 3: Soluble Epoxide Hydrolase Activity Assay

Objective: To determine the activity of soluble epoxide hydrolase (sEH) in converting the 4(5)-epoxide intermediate to this compound.

Materials:

-

Synthesized 4(5)-epoxy-17(R)-HDHA intermediate

-

Purified recombinant human soluble epoxide hydrolase (sEH)

-

Assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

LC-MS/MS system

Procedure:

-

Enzymatic Reaction:

-

Incubate the 4(5)-epoxy-17(R)-HDHA substrate with purified sEH in the assay buffer at 37°C.

-

-

Reaction Termination and Extraction:

-

Stop the reaction and extract the lipid products as described in Protocol 1.

-

-

Analysis:

Visualization of Pathways and Workflows

Biosynthetic Pathway of this compound

Caption: Biosynthesis of this compound from DHA.

Signaling Pathway of Resolvins via GPR32

Caption: this compound signaling via the GPR32 receptor.

Experimental Workflow for Studying this compound Biosynthesis

Caption: Workflow for analyzing 17(R)-RvD4 biosynthesis.

Conclusion

The aspirin-triggered biosynthetic pathway of this compound represents a fascinating example of how a common pharmaceutical can hijack and redirect endogenous metabolic pathways to produce potent pro-resolving mediators. Understanding the intricacies of this pathway, from the enzymology to the downstream signaling events, is crucial for the development of novel therapeutic strategies aimed at promoting the resolution of inflammation. This technical guide provides a foundational overview for researchers and drug development professionals. Further research is warranted to fully elucidate the kinetic parameters of each enzymatic step, optimize in vitro and in vivo production, and comprehensively map the signaling networks activated by 17(R)-RvD4. Such knowledge will be instrumental in harnessing the therapeutic potential of this and other specialized pro-resolving mediators.

References

- 1. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Clinical Applications of Pro-Resolving Lipids Mediators from Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aspirin triggered resolvin E biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dash.harvard.edu [dash.harvard.edu]

- 6. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15 R-prostaglandins that inhibit platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. zora.uzh.ch [zora.uzh.ch]

Aspirin-Triggered COX-2 and the Synthesis of 17(R)-Resolvin D4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aspirin (B1665792), a cornerstone of anti-inflammatory and cardiovascular therapy, possesses a unique biochemical activity beyond its well-known inhibition of prostaglandin (B15479496) synthesis. Through the irreversible acetylation of cyclooxygenase-2 (COX-2), aspirin initiates a novel biosynthetic pathway, converting the omega-3 fatty acid docosahexaenoic acid (DHA) into a series of potent, stereospecific lipid mediators known as specialized pro-resolving mediators (SPMs). This guide focuses on a key branch of this pathway: the synthesis of 17(R)-Resolvin D4 (AT-RvD4), an aspirin-triggered epimer with significant immunoresolvent functions. We will detail the core biochemical cascade, present quantitative data from seminal studies, outline key experimental protocols for investigation, and provide visual diagrams of the critical pathways and workflows.

The Core Biochemical Pathway: From Aspirin to AT-RvD4

The canonical function of COX enzymes is the conversion of arachidonic acid into prostaglandins (B1171923), key drivers of inflammation and pain.[1] Aspirin irreversibly inhibits this function by acetylating a critical serine residue (Ser-530) within the enzyme's active site.[2] While this action completely blocks the catalytic activity of COX-1, its effect on COX-2 is markedly different.[3]

The acetylation of COX-2 switches its enzymatic activity from a cyclooxygenase to a lipoxygenase-like function.[3] This modified enzyme, termed aspirin-acetylated COX-2 (ASA-COX-2), loses its ability to produce prostaglandins but gains the novel capacity to convert omega-3 fatty acids into R-configuration products.[4]

The synthesis of this compound proceeds through a multi-step, often transcellular, process:

-

COX-2 Acetylation: Aspirin transfers its acetyl group to Ser-530 in the COX-2 active site. This covalent modification alters the shape and catalytic properties of the enzyme channel.[2][3]

-

Formation of 17(R)-HpDHA: In the presence of DHA, ASA-COX-2 catalyzes the insertion of molecular oxygen at the carbon-17 position, producing 17(R)-hydroperoxydocosahexaenoic acid (17(R)-HpDHA) with R-stereochemistry.[5][6] This is the initial and rate-limiting step.

-

Reduction to 17(R)-HDHA: The unstable hydroperoxy intermediate, 17(R)-HpDHA, is rapidly reduced by cellular peroxidases to its more stable alcohol form, 17(R)-hydroxydocosahexaenoic acid (17(R)-HDHA).[5][7]

-

Lipoxygenase Action and Epoxidation: 17(R)-HDHA, often released by the cell that generated it (e.g., endothelial cells), can be taken up by leukocytes (such as neutrophils) that express 5-lipoxygenase (5-LOX).[6][8] 5-LOX oxygenates 17(R)-HDHA, leading to the formation of a transient 4(5)-epoxide intermediate.[8]

-

Enzymatic Hydrolysis to AT-RvD4: This epoxide intermediate is then enzymatically hydrolyzed to form the final trihydroxy-containing structure of this compound (4S,5R,17R-trihydroxydocosa-6E,8E,10Z,13Z,15E,19Z-hexaenoic acid).[5]

This pathway highlights a sophisticated mechanism of intercellular communication, where products from vascular endothelial cells are processed by immune cells to generate potent anti-inflammatory and pro-resolving molecules.[8]

Quantitative Data

The study of SPMs involves nanoscale quantities. The following tables summarize key quantitative data reported in the literature regarding the concentrations and biological activities of these mediators.

Table 1: Endogenous Concentrations of Resolvin D4

| Biological Matrix | Condition | Concentration | Reference |

|---|---|---|---|

| Human Bone Marrow | Basal | ~1 pg/mL | [9] |

| Mouse Bone Marrow | Basal | ~12 pg/femur and tibia | [9][10] |

| Mouse Bone Marrow | Ischemia-Reperfusion | ~455 pg/femur and tibia (>37-fold increase) |[9][10] |

Table 2: Bioactivity of D-Series Resolvins

| Mediator | Biological Action | Effective Concentration | Reference |

|---|---|---|---|

| Resolvin D4 | Enhances macrophage phagocytosis of apoptotic neutrophils | 1 nM | [5] |

| AT-RvD1 / AT-RvD3 | Stimulates macrophage phagocytosis of tumor debris | 100 pM - 100 nM (Biphasic) | [11] |

| AT-RvD3 | Reduces human neutrophil transmigration | 10 pM | [12] |

| AT-RvD1 | Inhibits PDGF-stimulated vascular smooth muscle cell migration | 1-500 nM | [13] |

| 17R-HDHA | Reduces endothelial cell migration | Concentration-dependent |[14] |

Key Experimental Protocols

Reproducing studies on aspirin-triggered resolvins requires meticulous attention to detail. Below are generalized protocols for key experimental steps.

Induction of ASA-COX-2 Activity in Cell Culture

-

Objective: To generate 17(R)-HDHA from endogenous or exogenous DHA.

-

Cell System: Human microvascular endothelial cells (HMVEC) or human umbilical vein endothelial cells (HUVEC) are commonly used as they can be induced to express COX-2.[7][8]

-

Protocol:

-

Culture cells to ~80-90% confluency.

-

Induce COX-2 expression by treating cells with a cytokine, such as tumor necrosis factor-alpha (TNF-α, 10-50 ng/mL) or interleukin-1 beta (IL-1β), for 12-24 hours.[7]

-

Wash cells with phosphate-buffered saline (PBS).

-

Pre-incubate the cells with aspirin (e.g., 500 µM) for 30 minutes to ensure acetylation of the induced COX-2.

-

Wash cells to remove excess aspirin.

-

Add the substrate, DHA (e.g., 10 µM), to the cells in a serum-free medium and incubate for a specified time (e.g., 30-60 minutes).

-

Collect the supernatant for lipid mediator extraction.

-

Transcellular Biosynthesis Assay

-

Objective: To model the conversion of ASA-COX-2-derived 17(R)-HDHA into downstream resolvins by leukocytes.

-

Cell Systems: COX-2 expressing cells (as above) and human polymorphonuclear neutrophils (PMNs).

-

Protocol:

-

Generate 17(R)-HDHA using the protocol in 4.1 or use synthetic 17(R)-HDHA.

-

Isolate human PMNs from fresh peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Incubate isolated PMNs (e.g., 5-10 x 10^6 cells/mL) with the 17(R)-HDHA-containing supernatant or synthetic 17(R)-HDHA (e.g., 0.1-1 µM) for 15-30 minutes at 37°C.

-

Terminate the reaction by adding two volumes of cold methanol.

-

Collect the entire sample for lipid mediator extraction.

-

Lipid Mediator Extraction and Analysis

-

Objective: To isolate and quantify resolvins from biological samples.

-

Method: Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Protocol:

-

Extraction:

-

Acidify the methanol-terminated sample to pH ~3.5.

-

Add deuterated internal standards (e.g., d5-RvD2, d8-LTB4) for quantification.

-

Load the sample onto a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with water and then hexane (B92381) to remove impurities.

-

Elute the lipid mediators with methyl formate.

-

-

Analysis (LC-MS/MS):

-

Dry the eluate under a stream of nitrogen and reconstitute in a mobile phase (e.g., methanol/water).

-

Inject the sample into an LC-MS/MS system equipped with a C18 column.

-

Use a reverse-phase gradient to separate the lipid mediators.

-

Perform mass spectrometry analysis using a Multiple Reaction Monitoring (MRM) method, monitoring for specific parent-daughter ion transitions for each resolvin and the internal standards.[15][16] Identification is confirmed by matching retention times and at least six characteristic fragment ions with those of synthetic standards.

-

-

Visualizations: Pathways and Workflows

Signaling Pathway: Aspirin-Triggered this compound Synthesis

Caption: Transcellular biosynthesis of Aspirin-Triggered Resolvin D4 (AT-RvD4).

Experimental Workflow: Identification of AT-RvD4

Caption: Workflow for isolation and identification of aspirin-triggered resolvins.

Logical Relationship: Aspirin's Dual Effect on Eicosanoid Synthesis

Caption: Aspirin's divergent impact on COX-2 substrate metabolism.

References

- 1. karger.com [karger.com]

- 2. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. THE CRYSTAL STRUCTURE OF ASPIRIN ACETYLATED HUMAN CYCLOOXYGENASE-2: INSIGHT INTO THE FORMATION OF PRODUCTS WITH REVERSED STEREOCHEMISTRY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Pro-resolving Aspirin-Triggered DHA Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactive Lipid Mediators of Inflammation - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 7. Resolvins: A Family of Bioactive Products of Omega-3 Fatty Acid Transformation Circuits Initiated by Aspirin Treatment that Counter Proinflammation Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aspirin-Triggered Lipoxin and Resolvin E1 Modulate Vascular Smooth Muscle Phenotype and Correlate with Peripheral Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aspirin-triggered DHA metabolites inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Stereochemistry and absolute configuration of 17(R)-Resolvin D4.

An In-Depth Technical Guide to the Stereochemistry and Absolute Configuration of 17(R)-Resolvin D4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemistry, biosynthesis, and biological functions of this compound, an aspirin-triggered specialized pro-resolving mediator (SPM). It includes detailed experimental protocols for its characterization, quantitative data on its bioactions, and diagrams of its biosynthetic and signaling pathways.

Core Concepts: Stereochemistry and Absolute Configuration

Resolvin D4 (RvD4) and its 17(R)-epimer are potent lipid mediators derived from docosahexaenoic acid (DHA) that actively orchestrate the resolution of inflammation.[1][2] The precise three-dimensional arrangement of their atoms—their stereochemistry—is critical for their biological function.

-

Resolvin D4 (17S-RvD4): The absolute configuration of the canonical form is 4S, 5R, 17S-trihydroxydocosa-6E, 8E, 10Z, 13Z, 15E, 19Z-hexaenoic acid .[2][3]

-

This compound (Aspirin-Triggered RvD4; AT-RvD4): This epimer differs only in the stereochemistry at the 17th carbon position, with an absolute configuration of 4S, 5R, 17R-trihydroxydocosa-6E, 8E, 10Z, 13Z, 15E, 19Z-hexaenoic acid .[1][4]

This subtle change at a single chiral center arises from a distinct biosynthetic pathway and leads to a unique biological activity profile. The structural integrity, including the specific chirality of the hydroxyl groups and the geometry of the six double bonds, is paramount; even minor alterations, such as the isomerization of a single double bond, can render the molecule inactive.[2][3]

Biosynthesis: Dual Enzymatic Pathways

The two epimers of Resolvin D4 are generated through distinct enzymatic routes originating from DHA. The 17S form is produced via the canonical lipoxygenase (LOX) pathway, while the 17R form is generated by aspirin-acetylated cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes.[1][5]

-

Canonical Pathway (17S-RvD4): The biosynthesis is initiated by 15-lipoxygenase (15-LOX), which converts DHA into 17S-hydroperoxy-DHA (17S-HpDHA).[1][6] This intermediate undergoes a second lipoxygenation by 5-LOX, which introduces a hydroperoxide at the C4 position. This is followed by the formation of a transient 4S,5S-epoxide intermediate, which is then enzymatically hydrolyzed to yield 4S,5R,17S-trihydroxy-DHA, or Resolvin D4.[1][7]

-

Aspirin-Triggered Pathway (17R-RvD4): In the presence of aspirin, COX-2 becomes acetylated and its enzymatic activity is altered. Instead of producing prostaglandins, it oxygenates DHA to form 17R-hydroperoxy-DHA (17R-HpDHA).[1][4] This intermediate is then processed by subsequent enzymes, likely in a manner similar to the 17S pathway, to yield this compound.[1]

Quantitative Bioactivity and Endogenous Levels

Resolvin D4 is a sub-nanomolar potent agonist that demonstrates significant pro-resolving activities both in vitro and in vivo.[8] Its biological effects are highly dependent on its precise stereochemical structure.

| Parameter | Observation | Source(s) |

| Endogenous Levels | ||

| Human Bone Marrow | 1 pg/mL | [3] |

| Mouse Bone Marrow (Basal) | 12 pg/femur and tibia | [3] |

| Mouse Bone Marrow (Ischemia) | 455 pg/femur and tibia (>37-fold increase) | [3] |

| In Vivo Efficacy | ||

| Lung Reperfusion Injury | >50% reduction in second organ injury in mice | [3] |

| S. aureus Infection | Reduces PMN infiltration and shortens resolution interval | [2] |

| In Vitro Efficacy | ||

| Neutrophil Phagocytosis | >40-50% increase in E. coli phagocytosis | [2][3] |

| Monocyte Phagocytosis | >40% increase in E. coli phagocytosis | [3] |

| Structure-Activity | ||

| 10-trans-RvD4 | Inactive in phagocytosis assays | [3] |

| 10,13-trans-RvD4 | Inactive in phagocytosis assays | [3] |

| 17-oxo-RvD4 (Metabolite) | Inactive in phagocytosis and chemotaxis assays | [3] |

| Neutrophil Chemotaxis | Does not stimulate chemotaxis (unlike LTB₄) | [3] |

Pro-Resolving Signaling Mechanisms

While a specific receptor for Resolvin D4 has not yet been definitively identified, D-series resolvins are known to exert their effects through G-protein coupled receptors (GPCRs).[4][6] The closely related Resolvin D1 signals through ALX/FPR2 and GPR32.[9][10] It is plausible that RvD4 utilizes similar receptors to initiate downstream signaling cascades that promote inflammation resolution. Key actions include enhancing phagocyte functions and reducing the production of pro-inflammatory mediators.[6][11] One identified pathway for D-series resolvins involves the activation of Phospholipase D (PLD), which contributes to membrane remodeling required for efficient phagocytosis and efferocytosis.[12][13]

Experimental Protocols

The confirmation of RvD4's absolute configuration and the study of its biofunctions rely on a combination of total organic synthesis and advanced analytical techniques.

Structural Elucidation Workflow

The definitive assignment of stereochemistry is achieved by comparing the physical and biological properties of the endogenously produced mediator with a synthetic version prepared with full stereocontrol.

Total Organic Synthesis

The absolute configuration of RvD4 and its 17(R)-epimer was confirmed through stereocontrolled total organic synthesis.[1][14]

-

Strategy: A convergent synthesis approach is typically employed, using commercially available, enantiomerically pure starting materials ("chiral pool" strategy) to establish the key stereocenters (e.g., at C4, C5, and C17).[1]

-

Key Reactions: Carbon-carbon bond-forming reactions, such as Sonogashira or other copper-mediated cross-couplings, are used to assemble the carbon backbone from smaller fragments.[1][2]

-

Stereocontrol of Double Bonds: A cis-selective reduction, such as a Lindlar reduction of a diyne precursor, is used to securely install the Z-configured double bonds.[1] Silyl group cleavage then completes the synthesis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the identification and quantification of resolvins in biological matrices due to its high sensitivity and specificity.[15][16]

-

Sample Preparation:

-

Proteins are precipitated from the biological sample (e.g., plasma, cell lysate) using a cold solvent like methanol.

-

The supernatant is subjected to solid-phase extraction (SPE) using a C18 or HLB cartridge to isolate and concentrate the lipid mediators.[17]

-

-

Chromatographic Separation:

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[16]

-

Column: A reversed-phase C18 column (e.g., Poroshell 120 EC-C18, 100 mm × 4.6 mm, 2.7 µm) is commonly used.[2]

-

Mobile Phase: A gradient of methanol/water/acetic acid (e.g., starting from 55:45:0.01 v/v/v) is used to elute the compounds.[2]

-

-

Mass Spectrometric Detection:

-

Instrument: A triple quadrupole mass spectrometer (e.g., QTRAP 5500) operated in negative ion mode.[2]

-

Method: Multiple Reaction Monitoring (MRM) is used, where the instrument is programmed to detect a specific precursor ion (the molecular weight of RvD4) and its characteristic fragment ions (daughter ions), ensuring highly specific detection. For example, the conversion of RvD4 to its 17-oxo metabolite can be monitored by the transition from m/z 373 to a diagnostic daughter ion at m/z 101.[2]

-

Phagocytosis Assay

This assay quantifies the effect of resolvins on the ability of immune cells to engulf bacteria.

-

Cell Preparation: Freshly collected human whole blood is used, containing both neutrophils (CD16+) and monocytes (CD14+).[2]

-

Incubation: Blood samples are incubated with the test compound (e.g., 17(R)-RvD4 at 10 nM) or a vehicle control (e.g., 0.1% ethanol) for 15 minutes at 37°C.[2]

-

Challenge: Fluorescently labeled bacteria (e.g., BacLight Green-labeled E. coli) are added to the blood at a defined ratio (e.g., 50 bacteria per leukocyte).[2]

-

Analysis: After incubation, red blood cells are lysed, and the fluorescence associated with specific leukocyte populations (identified by CD14 and CD16 surface markers) is quantified using flow cytometry. An increase in mean fluorescence intensity (MFI) indicates enhanced phagocytosis.[2]

References

- 1. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation [mdpi.com]

- 6. Commercial Scale Production of RvD4 Opens the Resolving Door to New Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. First stereoselective total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, the biosynthetic precursor of resolvins D3 and D4 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Pro-Resolving Ligands Orchestrate Phagocytosis [frontiersin.org]

- 12. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. D‐series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution [ouci.dntb.gov.ua]

- 14. Stereocontrolled total synthesis of Resolvin D4 and this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Architect of Resolution: A Technical Guide to 17(R)-Resolvin D4's Mechanism of Action in Inflammation

For Immediate Release

BOSTON, MA – In the intricate dance of the immune response, the resolution of inflammation is as critical as its initiation. A key choreographer in this process is 17(R)-Resolvin D4 (17(R)-RvD4), a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). This technical guide provides an in-depth exploration of the molecular mechanisms through which 17(R)-RvD4 orchestrates the return to homeostasis, tailored for researchers, scientists, and drug development professionals.

Executive Summary

This compound, an aspirin-triggered epimer of Resolvin D4, is a potent lipid mediator that actively promotes the resolution of inflammation.[1][2] Its mechanism of action is multifaceted, primarily involving the modulation of neutrophil and macrophage activity to curtail excessive inflammation and facilitate tissue repair.[1] 17(R)-RvD4 enhances the clearance of apoptotic neutrophils and microbial particles by macrophages, a process known as efferocytosis and phagocytosis, while simultaneously limiting the infiltration of neutrophils to the site of inflammation.[1][3] These actions are mediated through interaction with specific G protein-coupled receptors (GPCRs), leading to the modulation of downstream signaling pathways, including the NF-κB and MAPK pathways, ultimately suppressing the production of pro-inflammatory cytokines.

Biosynthesis of this compound

The production of 17(R)-RvD4 is a stereospecific enzymatic cascade initiated by the acetylation of cyclooxygenase-2 (COX-2) by aspirin, or through the action of cytochrome P450 enzymes.[1][2] This leads to the conversion of DHA into 17(R)-hydroperoxydocosahexaenoic acid (17(R)-HpDHA). Subsequent action by 5-lipoxygenase (5-LOX) on 17(R)-HpDHA generates a 4,5-epoxide intermediate, which is then enzymatically hydrolyzed to form 17(R)-RvD4 (4S,5R,17R-trihydroxy-6E,8E,10Z,13Z,15E,19Z-docosahexaenoic acid).[1][2]

digraph "Biosynthesis of this compound" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9];

DHA [label="Docosahexaenoic Acid (DHA)", fillcolor="#F1F3F4", fontcolor="#202124"];

COX2 [label="Aspirin-acetylated COX-2\nor Cytochrome P450", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

HpDHA [label="17(R)-hydroperoxy-DHA\n(17(R)-HpDHA)", fillcolor="#F1F3F4", fontcolor="#202124"];

LOX5 [label="5-Lipoxygenase (5-LOX)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

Epoxide [label="4,5-epoxy-17(R)-HDHA", fillcolor="#F1F3F4", fontcolor="#202124"];

Hydrolysis [label="Enzymatic\nhydrolysis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

RvD4 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

DHA -> HpDHA [label="Oxygenation", color="#34A853"];

COX2 -> DHA [style=invis];

HpDHA -> Epoxide [label="Epoxidation", color="#34A853"];

LOX5 -> HpDHA [style=invis];

Epoxide -> RvD4 [label="Hydrolysis", color="#34A853"];

Hydrolysis -> Epoxide [style=invis];

}

Proposed signaling pathway of 17(R)-RvD4 in macrophages.

Quantitative Effects of this compound

The pro-resolving actions of 17(R)-RvD4 have been quantified in various experimental models. The following tables summarize key quantitative data on its bioactivity.

Table 1: Effects of RvD4 on Phagocyte Function

Parameter Cell Type Treatment Effect Reference Phagocytosis of E. coli Human Neutrophils and Monocytes 10 nM RvD4 >40% increase [4][5] Phagocytosis of Apoptotic Neutrophils Human Macrophages and Dermal Fibroblasts As low as 1 nM RvD4 Enhanced phagocytosis [1] Efferocytosis of Senescent Red Blood Cells Human M2-like Macrophages 17R-RvD2 EC₅₀ ~2.6 x 10⁻¹⁴ M [6]

Table 2: In Vivo Effects of RvD4 on Inflammation

Model Treatment Effect Reference Second Organ Reperfusion Lung Injury (Mouse) 500 ng/mouse RvD4 (i.v.) >50% reduction in neutrophil infiltration [4][5] Zymosan A-induced Peritonitis (Mouse) 10 ng/mouse RvD4 Reduced neutrophil infiltration [3] S. aureus Infection (Mouse) 200 ng/mouse RvD4 Diminished neutrophil infiltration [3]

Table 3: Effects of RvD4 on Inflammatory Mediators

Cell Type/Tissue Treatment Effect Reference Lung Tissue (Mouse) 500 ng/mouse RvD4 Reduced LTB₄, TxB₂, PGE₂, and PGF₂α [5] Human Macrophages 0.1 µM 17(R)-RvD1 Inhibition of LPS-induced TNF, IL-7, IL-12p70, GM-CSF, IL-8, CCL2, and MIP-1α production

Key Experimental Protocols

This section provides an overview of the methodologies used to investigate the mechanism of action of this compound.

Assessment of Macrophage Phagocytosis and Efferocytosis

Objective: To quantify the effect of 17(R)-RvD4 on the ability of macrophages to engulf bacteria (phagocytosis) or apoptotic cells (efferocytosis).

Methodology:

-

Cell Preparation:

-

Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages.

-

For efferocytosis, induce apoptosis in human neutrophils (e.g., by UV irradiation or culture deprivation).

-

Labeling:

-

Label bacteria (e.g., E. coli) with a fluorescent dye (e.g., BacLight Green).

-

Label apoptotic neutrophils with a pH-sensitive or stable fluorescent dye.

-

Treatment:

-

Pre-incubate macrophages with varying concentrations of 17(R)-RvD4 or vehicle control for a specified time (e.g., 15 minutes).

-

Co-incubation:

-

Add the labeled bacteria or apoptotic cells to the macrophage culture and incubate for a defined period (e.g., 30-60 minutes) to allow for phagocytosis/efferocytosis.

-

Analysis:

-

Flow Cytometry: Quantify the percentage of macrophages that have engulfed the fluorescently labeled targets.

-

Fluorescence Microscopy/High-Content Imaging: Visualize and quantify the uptake of labeled targets by macrophages.

```dot

digraph "Phagocytosis Assay Workflow" {

graph [rankdir="TB", splines=ortho];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9];

start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

isolate_macro [label="Isolate and Differentiate\nMacrophages", fillcolor="#F1F3F4", fontcolor="#202124"];

prepare_targets [label="Prepare and Label\nTargets (Bacteria/Apoptotic Cells)", fillcolor="#F1F3F4", fontcolor="#202124"];

treat_macro [label="Treat Macrophages with\n17(R)-RvD4 or Vehicle", fillcolor="#F1F3F4", fontcolor="#202124"];

co_incubate [label="Co-incubate Macrophages\nand Targets", fillcolor="#F1F3F4", fontcolor="#202124"];

analyze [label="Analyze Phagocytosis\n(Flow Cytometry/Microscopy)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

start -> isolate_macro;

start -> prepare_targets;

isolate_macro -> treat_macro;

prepare_targets -> co_incubate;

treat_macro -> co_incubate;

co_incubate -> analyze;

analyze -> end;

}

References

- 1. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Commercial Scale Production of RvD4 Opens the Resolving Door to New Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]

Identifying the Cellular Receptors for 17(R)-Resolvin D4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids that are pivotal in the resolution of inflammation. 17(R)-Resolvin D4 (17(R)-RvD4) is an epimer of Resolvin D4, often generated through aspirin-triggered pathways, and exhibits potent anti-inflammatory and pro-resolving activities. A critical aspect of harnessing its therapeutic potential lies in the precise identification and characterization of its cellular receptors. This technical guide provides a comprehensive overview of the current understanding of the cellular receptors for 17(R)-RvD4, detailing the likely candidate G-protein coupled receptors (GPCRs), their signaling pathways, and the experimental protocols to investigate these interactions. While a unique receptor for 17(R)-RvD4 has not been definitively identified, substantial evidence points towards its interaction with receptors known to bind other D-series resolvins, namely GPR32, ALX/FPR2, and GPR18.

Introduction to this compound and its Biological Significance

This compound is a stereoisomer of Resolvin D4, a potent lipid mediator synthesized from docosahexaenoic acid (DHA). The "17(R)" designation refers to the R-configuration of the hydroxyl group at the 17th carbon position, a signature of its biosynthesis often initiated by aspirin-acetylated COX-2. Like other resolvins, 17(R)-RvD4 plays a crucial role in orchestrating the resolution of inflammation, a process distinct from classical anti-inflammatory mechanisms. Its functions include limiting neutrophil infiltration, enhancing macrophage-mediated phagocytosis of apoptotic cells and debris, and downregulating the production of pro-inflammatory cytokines. Understanding the specific receptors that mediate these effects is paramount for the development of novel therapeutics targeting inflammatory diseases.

Putative Cellular Receptors for this compound

While the dedicated receptor for 17(R)-RvD4 remains to be conclusively identified, based on the activity of other D-series resolvins and their 17(R)-epimers, the following G-protein coupled receptors are the primary candidates. It is plausible that 17(R)-RvD4, like other SPMs, exhibits promiscuity, binding to multiple receptors to elicit its diverse biological effects.

GPR32 (DRV1)

GPR32, also known as the D-Resolvin Receptor 1 (DRV1), is a strong candidate for mediating the actions of 17(R)-RvD4. Several D-series resolvins, including RvD1, its aspirin-triggered epimer AT-RvD1, RvD3, and RvD5, have been shown to activate GPR32.[1][2] Given that 17(R)-epimers often retain affinity for the same receptors as their 17(S)-counterparts, GPR32 is a logical target for investigation. GPR32 is expressed on various immune cells, including macrophages, neutrophils, and lymphocytes.[1]

ALX/FPR2

The formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX), is another key receptor in the pro-resolving signaling network. It is a well-established receptor for RvD1 and its 17(R)-epimer, AT-RvD1.[3][4] ALX/FPR2 is known to mediate both pro-inflammatory and pro-resolving signals depending on the ligand, highlighting the complexity of its signaling pathways.[5] Its activation by resolvins typically leads to anti-inflammatory and pro-resolving responses.

GPR18 (DRV2)

GPR18, the D-Resolvin Receptor 2 (DRV2), is the identified receptor for Resolvin D2 (RvD2).[6][7] While there is no direct evidence of RvD4 or its 17(R)-epimer binding to GPR18, the structural similarities within the D-series resolvins make it a plausible candidate. GPR18 is expressed on phagocytes, and its activation is linked to enhanced phagocytosis and resolution of bacterial infections.[7] One study noted that the receptor for RvD4 is likely a Gs-coupled GPCR, and GPR18 has been shown in some contexts to couple to Gαs.[8][9]

Quantitative Data on Resolvin-Receptor Interactions

The following tables summarize the available quantitative data for the interaction of various D-series resolvins with the candidate receptors. This data can serve as a benchmark for future studies on this compound.

Table 1: Binding Affinities (Kd) of D-Series Resolvins to Candidate Receptors

| Ligand | Receptor | Cell Type/System | Kd (nM) | Citation |

| ³H-labeled-RvD2 | GPR18 | Recombinant GPR18 | ~10 | [7] |

Table 2: Functional Potencies (EC50) of D-Series Resolvins on Candidate Receptors

| Ligand | Receptor | Assay | Cell Type/System | EC50 (M) | Citation |

| RvD1 | GPR32 | β-arrestin recruitment | GPR32-β-arrestin cells | ~8.8 x 10⁻¹² | [10] |

| LXA4 | GPR32 | β-arrestin recruitment | GPR32-β-arrestin cells | ~3.4 x 10⁻¹¹ | [10] |

| RvD1 | ALX/FPR2 | β-arrestin recruitment | ALX-β-arrestin cells | ~1.2 x 10⁻¹² | [10] |

| LXA4 | ALX/FPR2 | β-arrestin recruitment | ALX-β-arrestin cells | ~1.1 x 10⁻¹² | [10] |

| RvD2 | GPR18 | β-arrestin recruitment | GPR18-expressing cells | ~2.0 x 10⁻¹³ | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this compound receptor interactions. The following are representative protocols for key experiments.

β-Arrestin Recruitment Assay

This assay is a common method to study GPCR activation, as ligand binding often leads to the recruitment of β-arrestin to the receptor.

Objective: To determine if 17(R)-RvD4 induces β-arrestin recruitment to GPR32, ALX/FPR2, or GPR18.

Materials:

-

PathHunter® β-arrestin cell lines expressing the target GPCR (e.g., GPR32, ALX/FPR2, or GPR18).

-

Cell culture medium and supplements.

-

This compound and other control resolvins.

-

PathHunter® Detection Reagents.

-

White, opaque 96-well or 384-well microplates.

-

Luminometer.

Protocol:

-

Cell Culture: Culture the PathHunter® cells according to the manufacturer's instructions.

-

Cell Plating: Seed the cells in the white-walled microplates at a predetermined optimal density and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of 17(R)-RvD4 and control ligands in an appropriate buffer.

-

Ligand Addition: Add the diluted ligands to the cells and incubate for the recommended time (e.g., 60-90 minutes) at 37°C.

-

Detection: Add the PathHunter® Detection Reagents and incubate at room temperature for 60 minutes.

-

Measurement: Read the chemiluminescent signal using a luminometer.

-

Data Analysis: Plot the luminescence signal against the ligand concentration and determine the EC50 value using a non-linear regression curve fit.

cAMP Accumulation Assay

This assay is used to determine if a GPCR is coupled to Gs or Gi signaling pathways. Activation of Gs-coupled receptors increases intracellular cAMP, while Gi-coupled receptors decrease forskolin-stimulated cAMP levels.

Objective: To determine if 17(R)-RvD4 modulates intracellular cAMP levels through a candidate receptor.

Materials:

-

Cells expressing the target GPCR.

-

This compound.

-

Forskolin (for Gi-coupled receptors).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell lysis buffer.

-

Microplate reader compatible with the chosen assay kit.

Protocol:

-

Cell Culture and Plating: Culture and seed cells in a suitable microplate.

-

Pre-treatment (for Gi-coupled receptors): If investigating a Gi-coupled receptor, pre-incubate the cells with various concentrations of 17(R)-RvD4 before stimulating with a fixed concentration of forskolin.

-

Ligand Stimulation (for Gs-coupled receptors): Add serial dilutions of 17(R)-RvD4 to the cells and incubate for a specified time.

-

Cell Lysis: Lyse the cells using the buffer provided in the cAMP assay kit.

-

cAMP Measurement: Perform the cAMP measurement according to the kit manufacturer's instructions.

-

Data Analysis: Calculate the intracellular cAMP concentration based on a standard curve. Plot the cAMP concentration against the 17(R)-RvD4 concentration to determine the EC50 or IC50 value.

Macrophage Phagocytosis Assay

This functional assay assesses the ability of 17(R)-RvD4 to enhance the phagocytic activity of macrophages, a key pro-resolving function.

Objective: To evaluate the effect of 17(R)-RvD4 on macrophage phagocytosis.

Materials:

-

Primary human or mouse macrophages.

-

This compound.

-

Fluorescently labeled particles (e.g., zymosan, E. coli bioparticles, or apoptotic cells).

-

Macrophage culture medium.

-

Fluorescence microscope or flow cytometer.

Protocol:

-

Macrophage Culture: Isolate and culture primary macrophages.

-

Pre-treatment: Pre-incubate the macrophages with 17(R)-RvD4 or vehicle control for a specified time (e.g., 15-30 minutes).

-

Phagocytosis Induction: Add the fluorescently labeled particles to the macrophage culture and incubate to allow for phagocytosis (e.g., 1-2 hours).

-

Washing: Wash the cells to remove non-phagocytosed particles.

-

Quenching (optional): If necessary, add a quenching agent (e.g., trypan blue) to quench the fluorescence of extracellular particles.

-

Quantification:

-

Microscopy: Image the cells using a fluorescence microscope and quantify the number of phagocytosed particles per cell or the percentage of phagocytic cells.

-

Flow Cytometry: Detach the cells and analyze the fluorescence intensity by flow cytometry to determine the percentage of phagocytic cells and the mean fluorescence intensity.

-

-

Data Analysis: Compare the phagocytic activity in 17(R)-RvD4-treated cells to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the putative signaling pathways for the candidate receptors and a general workflow for receptor identification.

Signaling Pathways

Caption: Putative GPR32 signaling pathway upon activation by 17(R)-RvD4.

Caption: Potential ALX/FPR2 signaling cascade initiated by 17(R)-RvD4.

Caption: Hypothesized GPR18 signaling pathway involving Gs activation.

Experimental Workflow for Receptor Identification

Caption: A logical workflow for the identification of 17(R)-RvD4 receptors.

Conclusion and Future Directions

The identification of the specific cellular receptors for this compound is a critical step in advancing our understanding of the resolution of inflammation and for the development of targeted pro-resolving therapies. While definitive identification is still pending, the GPCRs GPR32, ALX/FPR2, and GPR18 represent the most promising candidates based on the known pharmacology of other D-series resolvins. The experimental protocols and signaling pathways detailed in this guide provide a robust framework for researchers to systematically investigate these interactions. Future studies should focus on direct binding assays with radiolabeled 17(R)-RvD4 and functional validation using receptor knockout or knockdown models to unequivocally establish its receptor profile. Elucidating the precise molecular targets of 17(R)-RvD4 will undoubtedly pave the way for novel therapeutic strategies for a wide range of inflammatory disorders.

References

- 1. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR32 - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Treating neutrophilic inflammation in COPD by targeting ALX/FPR2 resolution pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are GPR18 antagonists and how do they work? [synapse.patsnap.com]

- 7. Identification of resolvin D2 receptor mediating resolution of infections and organ protection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Arachidonyl glycine does not activate G protein-coupled receptor 18 signaling via canonical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]

Anti-inflammatory properties of 17(R)-Resolvin D4 in vitro

An In-Depth Technical Guide to the Anti-inflammatory Properties of 17(R)-Resolvin D4 in vitro

Introduction

Resolvin D4 (RvD4) and its 17(R) epimer, known as aspirin-triggered Resolvin D4 (AT-RvD4), are members of the specialized pro-resolving mediators (SPMs) family.[1][2][3] These potent lipid mediators are biosynthesized from the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA) during the resolution phase of acute inflammation.[1][2][3] Unlike traditional anti-inflammatory drugs that primarily block the initial inflammatory response, resolvins actively orchestrate the return to tissue homeostasis.[4][5] 17(R)-RvD4, specifically, is generated through pathways involving aspirin-acetylated cyclooxygenase-2 (COX-2), highlighting a key mechanism for the beneficial effects of aspirin.[2][3] This document provides a comprehensive overview of the in vitro anti-inflammatory and pro-resolving activities of this compound, focusing on its mechanisms of action, signaling pathways, and the experimental protocols used for its characterization.

Biosynthesis of this compound

The biosynthesis of the aspirin-triggered form of Resolvin D4 involves a transcellular pathway. The process is initiated by the acetylation of cyclooxygenase-2 (COX-2) by aspirin, which alters its enzymatic activity. This modified enzyme converts DHA into 17R-hydroperoxy-DHA (17R-HpDHA).[2] This intermediate is then typically released and taken up by neighboring leukocytes, such as neutrophils, where the 5-lipoxygenase (5-LOX) enzyme further metabolizes it to produce this compound.[2][6]

Mechanisms of Action and Signaling Pathways

While the specific cell surface receptor for Resolvin D4 has not yet been definitively identified, D-series resolvins are known to signal through G-protein coupled receptors (GPCRs), such as ALX/FPR2 and GPR32, which are expressed on various immune cells including neutrophils, monocytes, and macrophages.[6][7][8][9][10][11] The actions of RvD4 on macrophage phagocytosis have been shown to be sensitive to cholera toxin, suggesting the involvement of a Gs-coupled GPCR.[6] The downstream effects of 17(R)-RvD4 signaling are multifaceted, contributing to the dampening of inflammation and active promotion of resolution.

Key in vitro actions of 17(R)-RvD4 include:

-

Enhanced Phagocytosis and Efferocytosis: RvD4 significantly stimulates the phagocytic capacity of neutrophils, monocytes, and macrophages, promoting the clearance of bacteria and apoptotic cells (efferocytosis).[1][2][4][12]

-

Reduction of Pro-inflammatory Mediators: It attenuates the production of pro-inflammatory cytokines and eicosanoids. In lipopolysaccharide (LPS)-stimulated human bronchial epithelial cells (BEAS-2B), RvD4 suppressed the expression of IL-1β, IL-6, and TNF-α.[13] It also reduces levels of leukotriene B₄ (LTB₄), prostaglandin (B15479496) E₂ (PGE₂), and thromboxane (B8750289) B₂ (TxB₂).[6]

-

Regulation of Neutrophil Function: RvD4 limits excessive neutrophil infiltration, a hallmark of acute inflammation.[4][12] While it does not appear to directly inhibit neutrophil chemotaxis in vitro, it accelerates neutrophil apoptosis, a crucial step for initiating the resolution phase.[6][12][14]

-

Modulation of Intracellular Signaling: The anti-inflammatory effects of D-series resolvins are often mediated by inhibiting the activation of the pro-inflammatory transcription factor NF-κB.[15][16] Additionally, resolvins like RvD2 have been shown to suppress the NLRP3 inflammasome, a key platform for the production of IL-1β, suggesting a potential mechanism for RvD4 as well.[17]

Quantitative Data on in vitro Effects

The pro-resolving actions of this compound have been quantified across various in vitro models. The following tables summarize key findings.

Table 1: Effects of Resolvin D4 on Phagocytosis and Efferocytosis

| Cell Type | Target | RvD4 Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Human Whole Blood (Neutrophils, CD16+) | E. coli | 1-100 nM | >50% increase in phagocytosis | [1] |

| Human Whole Blood (Monocytes, CD14+) | E. coli | 1-100 nM | >50% increase in phagocytosis | [1] |

| Human Macrophages | Apoptotic Neutrophils | 1 nM | Enhanced efferocytosis | [2] |

| Mouse Peritoneal Macrophages | E. coli | 1 nM | ~45% increase in phagocytosis |[12] |

Table 2: Effects of Resolvin D4 on Pro-inflammatory Mediators

| Cell Type | Stimulant | RvD4 Concentration | Mediator | Observed Effect | Reference |

|---|---|---|---|---|---|

| BEAS-2B Cells | LPS | Not specified | IL-1β, IL-6, TNF-α | Suppressed expression | [13] |

| Macrophages | Not specified | Not specified | LTB₄, TxB₂, PGE₂, PGF₂α | Reduced levels |[6] |

Table 3: Effects of Resolvin D4 on Neutrophil Functions

| Cell Type | Assay | RvD4 Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Human Neutrophils | Apoptosis | Not specified | Accelerated apoptosis | [12] |

| Human Neutrophils | Chemotaxis (vs. LTB₄) | Not specified | Did not stimulate chemotaxis |[1][14] |

Experimental Protocols

Detailed methodologies are crucial for the study of SPMs. Below are outlines for key in vitro assays.

Human Leukocyte Phagocytosis Assay

This assay measures the ability of phagocytes in whole blood to engulf bacteria.

-

Cell Source: Freshly drawn human whole blood collected in heparinized tubes.

-

Reagents:

-

Resolvin D4 (1 nM - 100 nM).

-

Vehicle control (e.g., 0.1% ethanol (B145695) in saline).

-

Fluorescently labeled E. coli (e.g., BacLight Green™).

-

Red blood cell lysis buffer.

-

Antibodies for flow cytometry (e.g., anti-CD14, anti-CD16).

-

-

Protocol:

-

Pre-incubate whole blood with RvD4 or vehicle for 15 minutes at 37°C.

-

Add fluorescently labeled E. coli at a specified ratio (e.g., 50:1 bacteria to phagocyte).

-

Incubate for 60 minutes at 37°C with gentle shaking.

-

Stop the reaction by placing samples on ice.

-

Lyse red blood cells using a lysis buffer.

-

Wash the remaining leukocytes with cold PBS.

-

Stain cells with fluorescently conjugated antibodies to identify monocytes (CD14+) and neutrophils (CD16+).

-

Analyze the percentage of fluorescent cells and mean fluorescence intensity within each cell population using flow cytometry.

-

Macrophage Efferocytosis Assay

This protocol assesses the clearance of apoptotic cells by macrophages.

-

Cell Source:

-

Macrophages: Human peripheral blood monocytes differentiated into macrophages using M-CSF, or a murine macrophage cell line (e.g., RAW 264.7).

-

Apoptotic cells: Human or murine neutrophils isolated and induced to undergo apoptosis (e.g., by UV irradiation or overnight culture). Apoptosis is confirmed by Annexin V/Propidium Iodide staining.

-

-

Reagents:

-

Resolvin D4 (e.g., 1 nM).

-

Vehicle control.

-

Fluorescent label for apoptotic cells (e.g., CFSE).

-

-

Protocol:

-

Culture macrophages to adherence in a multi-well plate.

-

Label apoptotic neutrophils with a fluorescent dye.

-

Pre-treat macrophages with RvD4 or vehicle for 15 minutes.

-

Add labeled apoptotic neutrophils to the macrophage culture (e.g., at a 3:1 ratio).

-

Co-incubate for 60-90 minutes at 37°C.

-

Gently wash away non-engulfed neutrophils.

-

Fix the cells with paraformaldehyde.

-

Quantify efferocytosis by counting the number of macrophages that have ingested one or more apoptotic cells via fluorescence microscopy or by flow cytometry. The efferocytic index is calculated as (number of ingested cells / number of macrophages) x 100.

-

Cytokine Measurement in LPS-Stimulated Epithelial Cells

This protocol measures the anti-inflammatory effect of RvD4 on cytokine production.

-

Cell Source: Human bronchial epithelial cell line (BEAS-2B).

-

Reagents:

-

Resolvin D4.

-

Lipopolysaccharide (LPS) (e.g., 1 µg/mL).

-

ELISA kits for human IL-1β, IL-6, and TNF-α.

-

-

Protocol:

-

Culture BEAS-2B cells to near confluence.

-

Pre-treat cells with various concentrations of RvD4 for 1-2 hours.

-

Stimulate the cells with LPS for a defined period (e.g., 6-24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of IL-1β, IL-6, and TNF-α in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Conclusion

This compound is a potent SPM that exhibits significant anti-inflammatory and pro-resolving properties in vitro. Its ability to enhance the clearance of pathogens and cellular debris while simultaneously dampening the production of pro-inflammatory mediators places it at the center of endogenous resolution pathways. By accelerating neutrophil apoptosis and promoting macrophage-mediated clearance, it actively facilitates the transition from acute inflammation back to homeostasis. The detailed mechanisms and quantitative effects outlined in this guide underscore the potential of 17(R)-RvD4 and its signaling pathways as novel therapeutic targets for a wide range of inflammatory diseases. Further research to identify its specific receptor and fully elucidate its downstream signaling cascades will be critical for translating these findings into clinical applications.

References

- 1. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resolving inflammation: dual anti-inflammatory and pro-resolution lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Commercial Scale Production of RvD4 Opens the Resolving Door to New Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Resolvins: Potent Pain Inhibiting Lipid Mediators via Transient Receptor Potential Regulation [frontiersin.org]

- 8. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Roles of Resolvins in Chronic Inflammatory Response [mdpi.com]

- 12. Infectious neutrophil deployment is regulated by resolvin D4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Resolvin D4 mitigates lipopolysaccharide-induced lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Resolvin D2 suppresses NLRP3 inflammasome by promoting autophagy in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pro-Resolving Functions of 17(R)-Resolvin D4 In Vivo

Audience: Researchers, scientists, and drug development professionals.

Introduction: The resolution of inflammation is an active, receptor-mediated process orchestrated by specialized pro-resolving mediators (SPMs). Among these, the D-series resolvins, derived from the omega-3 fatty acid docosahexaenoic acid (DHA), are potent regulators of this biological process. Resolvin D4 (RvD4) and its 17(R)-epimer, known as aspirin-triggered Resolvin D4 (AT-RvD4), are key players in terminating inflammation and promoting tissue repair. The 17(R) stereoisomer is of particular interest as it is generated via aspirin-acetylated COX-2 pathways and often exhibits greater resistance to in vivo metabolic inactivation compared to its 17(S) counterpart, prolonging its bioactivity.[1] This guide details the in vivo pro-resolving functions of 17(R)-RvD4, its biosynthesis, signaling pathways, and the experimental methodologies used to elucidate its actions.

Biosynthesis of 17(R)-Resolvin D4

The biosynthesis of the 17(R)-epimer of Resolvin D4 is distinct from the 17(S) form and is initiated by the action of aspirin (B1665792). Aspirin acetylates cyclooxygenase-2 (COX-2), which alters its enzymatic activity. Instead of producing prostaglandins, the aspirin-acetylated COX-2 oxygenates DHA at the carbon-17 position to produce 17(R)-hydroperoxy-DHA (17(R)-H(p)DHA).[2] This intermediate is then rapidly converted by 5-lipoxygenase (5-LOX) to form this compound.[1][3] This pathway is a key mechanism by which aspirin exerts some of its anti-inflammatory effects.

In Vivo Pro-Resolving and Anti-Inflammatory Actions

17(R)-RvD4, alongside its 17(S) epimer, has demonstrated potent pro-resolving activities across various preclinical models of inflammation. Its functions include limiting neutrophil infiltration, reducing the production of pro-inflammatory mediators, and enhancing microbial clearance.

In models of sterile inflammation, such as ischemia-reperfusion (I/R) injury, RvD4 demonstrates significant organ-protective effects. Administration of RvD4 reduces the collateral tissue damage mediated by leukocytes in a secondary organ (the lung) following hindlimb I/R.[1][4]

| Model | Compound | Dose & Route | Key Outcomes | Reference |

| Mouse Hindlimb Ischemia-Reperfusion | Resolvin D4 | 100 ng, i.v. | Lung Neutrophil Infiltration: Reduced by >50%. | [4][5] |

| Pro-inflammatory Eicosanoids (Lung): | ||||

| Leukotriene B₄ (LTB₄): Reduced by ~60%.Thromboxane B₂ (TxB₂): Reduced by ~60%.Prostaglandin E₂ (PGE₂): Reduced by ~55%.Prostaglandin F₂α (PGF₂α): Reduced by ~52%. | [4] | |||

| Mouse Femoral Artery Ligation (Ischemia) | Endogenous RvD4 | N/A | RvD4 Production: Increased >37-fold in ischemic bone marrow (from 12 pg to 455 pg/femur and tibia). | [4][5] |

RvD4 plays a critical role in host defense by enhancing the phagocytic function of leukocytes, a cornerstone of resolution. This action promotes the clearance of pathogens and apoptotic cells without inducing an overzealous inflammatory response.

| Model | Compound | Dose & Route | Key Outcomes | Reference |

| Murine S. aureus Skin Infection | Resolvin D4 | 100 ng, local | Resolution Interval (Rᵢ): Shortened from 6 hours to 3 hours. | [4] |

| PMN Infiltration: Reduced. | [4] | |||

| Human Whole Blood Phagocytosis (ex vivo) | Resolvin D4 | 1 nM | E. coli Phagocytosis: Increased by >50% in neutrophils (CD16⁺) and >40% in monocytes (CD14⁺). | [4][5] |

Signaling Pathways of D-Series Resolvins

While the specific receptor for RvD4 has not been definitively identified, it is proposed to signal through a G-protein coupled receptor (GPCR), similar to other D-series resolvins like RvD1, which utilizes ALX/FPR2 and GPR32.[1][6][7] The downstream signaling cascades initiated by D-series resolvins typically involve the inhibition of pro-inflammatory transcription factors such as NF-κB and the modulation of MAPK pathways (p38, ERK, JNK).[7][8] These actions collectively suppress the production of pro-inflammatory cytokines and chemokines, thereby reducing leukocyte recruitment and activation.

Detailed Experimental Protocols

The following protocols are representative of the in vivo methodologies used to characterize the functions of 17(R)-RvD4 and related resolvins.

This model assesses the ability of a compound to protect a remote organ from inflammatory damage triggered by I/R in a limb.

-

Animals: Male C57BL/6 mice (8-10 weeks old) are used. All procedures are conducted under institutional animal care and use committee guidelines.

-

Anesthesia: Mice are anesthetized using isoflurane (B1672236) or a ketamine/xylazine mixture.

-

Ischemia Induction: A tourniquet is applied to one hindlimb high on the upper thigh, or the femoral artery is ligated to induce ischemia for a defined period (e.g., 1-2 hours).

-

Treatment: 17(R)-RvD4 (e.g., 100 ng in saline with 0.1% ethanol (B145695) vehicle) or vehicle is administered intravenously (i.v.) via the tail vein a few minutes before the onset of reperfusion.

-

Reperfusion: The tourniquet or ligature is removed to allow blood flow to return to the limb. Reperfusion is allowed to proceed for a set time (e.g., 2-4 hours).

-

Sample Collection:

-

Bronchoalveolar Lavage (BAL): Lungs are lavaged with phosphate-buffered saline (PBS) to collect airway inflammatory cells.

-

Tissue Harvest: The lungs are harvested, and one lobe is fixed for histology while the other is snap-frozen for biochemical analysis.

-

-

Analysis:

-

Cell Infiltration: BAL fluid is centrifuged, and the cell pellet is resuspended. Total cell counts are determined using a hemocytometer, and differential counts (neutrophils, macrophages) are performed on cytospin preparations stained with Wright-Giemsa.

-

Myeloperoxidase (MPO) Assay: Lung tissue homogenates are assayed for MPO activity, a quantitative measure of neutrophil accumulation.

-

Mediator Analysis (LC-MS/MS): Lung tissue or BAL fluid is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify levels of pro-inflammatory eicosanoids (LTB₄, PGE₂) and specialized pro-resolving mediators.

-

This assay measures the direct effect of a mediator on the phagocytic capacity of human leukocytes.

-

Blood Collection: Whole blood is collected from healthy human volunteers into heparin-containing tubes. Donors should be free of aspirin or other NSAIDs for at least two weeks.

-

Treatment: Aliquots of whole blood are incubated with 17(R)-RvD4 (e.g., 0.1-10 nM) or vehicle control (e.g., 0.1% ethanol) for 15 minutes at 37°C.

-

Phagocytosis Induction: Fluorescently labeled E. coli particles (opsonized with human serum) are added to the blood samples at a ratio of approximately 50:1 (bacteria to phagocyte) and incubated for 60 minutes at 37°C with gentle shaking. A control sample is kept at 4°C to inhibit active phagocytosis.

-

Sample Processing:

-

Red blood cells are lysed using a lysis buffer.

-

The remaining leukocytes are washed with PBS containing fetal bovine serum.

-

Extracellular fluorescence is quenched using trypan blue.

-

-

Flow Cytometry:

-

Cells are stained with fluorescently conjugated antibodies against surface markers for neutrophils (e.g., anti-CD16) and monocytes (e.g., anti-CD14).

-

Samples are analyzed on a flow cytometer. Phagocytosis is quantified as the percentage of fluorescent cells (neutrophils or monocytes) and the mean fluorescence intensity (MFI), which corresponds to the number of bacteria engulfed per cell.

-

This compound is a potent, endogenously generated lipid mediator with significant pro-resolving and organ-protective functions demonstrated in vivo. Its biosynthesis via the aspirin-triggered COX-2 pathway and its enhanced resistance to metabolic inactivation make it a molecule of high therapeutic interest.[1] Key in vivo actions include the potent reduction of neutrophil infiltration into inflamed tissues, the dampening of pro-inflammatory eicosanoid and cytokine storms, and the stimulation of microbial clearance by phagocytes.[1][4] The detailed experimental protocols provided herein serve as a guide for researchers aiming to investigate and harness the therapeutic potential of 17(R)-RvD4 for a range of inflammatory diseases. Future work to de-orphan its specific receptor(s) will further illuminate its mechanisms and accelerate its path toward clinical application.

References

- 1. Commercial Scale Production of RvD4 Opens the Resolving Door to New Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The precursor of resolvin D series and aspirin-triggered resolvin D1 display anti-hyperalgesic properties in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Understanding Resolvin Signaling Pathways to Improve Oral Health | MDPI [mdpi.com]

- 7. frontiersin.org [frontiersin.org]

- 8. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]

Role of 17(R)-Resolvin D4 in neutrophil function and trafficking.

An In-depth Technical Guide to the Role of 17(R)-Resolvin D4 in Neutrophil Function and Trafficking

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids that actively orchestrate the resolution of inflammation. Resolvin D4 (RvD4), biosynthesized from docosahexaenoic acid (DHA), and its aspirin-triggered epimer, this compound (17(R)-RvD4), have emerged as potent regulators of neutrophil activity. This document provides a comprehensive overview of the multifaceted roles of 17(R)-RvD4 in modulating neutrophil function and trafficking. It details its impact on phagocytosis, apoptosis, and bone marrow deployment, outlines its signaling pathways, presents quantitative data from key studies, and provides detailed experimental protocols and visualizations to facilitate further research and development.

Introduction to this compound

The resolution of inflammation is an active, highly regulated process, not merely a passive decay of pro-inflammatory signals. Central to this process are SPMs, which include resolvins, lipoxins, protectins, and maresins. The D-series resolvins, derived from DHA, are critical players in this paradigm.

The biosynthesis of Resolvin D4 begins with the conversion of DHA by 15-lipoxygenase (15-LOX) to an intermediate, which is then further processed by 5-lipoxygenase (5-LOX) in neutrophils to yield RvD4 (4S,5R,17S-trihydroxy-docosa-6E,8E,10Z,13Z,15E,19Z-hexaenoic acid).[1][2] The 17(R)-epimer, also known as Aspirin-Triggered Resolvin D4 (AT-RvD4), is formed when aspirin (B1665792) acetylates cyclooxygenase-2 (COX-2), leading to the initial oxygenation of DHA at the C-17 position with R-stereochemistry.[2][3] This aspirin-triggered pathway is significant as 17(R)-epimers often exhibit similar or even enhanced potency and greater resistance to metabolic inactivation compared to their 17(S) counterparts.[3]

Role of this compound in Neutrophil Trafficking

17(R)-RvD4 plays a crucial role in controlling neutrophil presence at inflammatory sites by acting at multiple levels, from the bone marrow to the inflamed tissue.

Regulation of Bone Marrow Deployment

A key and novel function of RvD4 is its ability to regulate the supply of neutrophils from the bone marrow (BM). During infection or injury, a process called emergency granulopoiesis is initiated to rapidly produce and deploy neutrophils. RvD4 acts as a crucial negative regulator of this process.[4][5]

-

Disengages Emergency Granulopoiesis: RvD4 signals to the bone marrow to halt the accelerated production of granulocytes, preventing an over-exuberant response.[4][6]

-

Prevents Excessive Deployment: It limits the excessive release of neutrophils from the bone marrow into circulation, thereby controlling the number of cells available to infiltrate tissues.[4][7] This action is targeted at granulocyte progenitors.[5]

Modulation of Neutrophil Infiltration

While RvD4 potently reduces neutrophil infiltration into inflamed tissues in vivo, studies indicate this is likely an indirect effect.[1][3]

-

In Vivo Inhibition of Infiltration: Administration of RvD4 in murine models of peritonitis and ischemia-reperfusion injury significantly reduces the accumulation of neutrophils at the site of inflammation.[1][4] For instance, in a mouse model of second organ reperfusion lung injury, RvD4 (500 ng/mouse, IV) reduced lung neutrophil infiltration by approximately 50%.[1]

-